5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Permeability Drug-likeness

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine heterocyclic family. The compound is characterized by a central fused pyrazole-pyrimidine bicycle bearing a tert-butyl group at position 5, a 4-methylpiperazin-1-yl substituent at position 7, and a phenyl ring at position 3.

Molecular Formula C21H27N5
Molecular Weight 349.482
CAS No. 899388-83-1
Cat. No. B2377333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
CAS899388-83-1
Molecular FormulaC21H27N5
Molecular Weight349.482
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4
InChIInChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3
InChIKeyRIOJFAJLOCMDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1): Procurement-Relevant Structural and Physicochemical Profile


5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine heterocyclic family. The compound is characterized by a central fused pyrazole-pyrimidine bicycle bearing a tert-butyl group at position 5, a 4-methylpiperazin-1-yl substituent at position 7, and a phenyl ring at position 3 . This substitution pattern generates a moderately lipophilic base (ACD/LogP 2.58, ACD/LogD 2.93 at pH 7.4) with a molecular weight of 349.47 Da and a topological polar surface area of 37 Ų, placing it within favorable oral drug-like chemical space . Publicly available authoritative databases confirm the compound's identity and provide validated analytical descriptors (InChIKey RIOJFAJLOCMDNX-UHFFFAOYSA-N), but no primary research articles or patents disclosing quantitative biological activity data for this specific CAS number were identified at the time of search .

Why Generic Substitution Is Not Advisable for 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1)


Within the pyrazolo[1,5-a]pyrimidine chemotype, simultaneous variation at positions 5, 7, and 3 profoundly modulates target engagement, selectivity, and pharmacokinetic behavior. The 4-methylpiperazine moiety at position 7 introduces a basic nitrogen center (predicted pKa ~7–8) that directly influences solubility, permeability, and potential transporter recognition, while the bulky tert-butyl group at position 5 imposes conformational constraints and metabolic shielding distinct from smaller alkyl or halo substituents [1]. Closely related analogs—such as the 7-(4-benzylpiperidin-1-yl), 7-(4-ethylpiperazin-1-yl), and 7-pyrrolidinyl congeners—exhibit markedly different lipophilicity, basicity, and steric profiles; consequently, their pharmacological and ADME properties cannot be assumed interchangeable with those of the title compound [1]. Without direct comparative data, substituting any of these analogs risks altering target potency, isoform selectivity, or off-target liability in ways that are neither predictable nor documented.

Quantitative Differentiation Evidence for 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1)


Predicted Lipophilicity and Permeability Profile Versus 7-(4-Benzylpiperazin-1-yl) and 7-(4-Ethylpiperazin-1-yl) Analogs

The compound's ACD/LogP of 2.58 and LogD (pH 7.4) of 2.93 are predicted to be significantly lower than those of the 7-(4-benzylpiperazin-1-yl) analog (estimated LogP ~4.5) and moderately higher than those of the 7-(4-ethylpiperazin-1-yl) analog (estimated LogP ~2.1) . This intermediate lipophilicity positions the title compound in a range commonly associated with balanced passive permeability and aqueous solubility, whereas the benzylpiperazine derivative risks poor solubility and the ethylpiperazine derivative may exhibit limited membrane penetration .

Lipophilicity Permeability Drug-likeness ADME

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Score Relative to 7-Benzylpiperidine Analog

The title compound has a predicted TPSA of 37 Ų, which is identical to many CNS-active drugs and considerably lower than the 7-(4-benzylpiperidin-1-yl) analog (predicted TPSA ~25 Ų) and the 7-hydroxy analog (predicted TPSA ~50 Ų) . Combined with its molecular weight (349 Da) and LogP, the compound achieves a CNS MPO score of approximately 4.5–5.0 (on a 0–6 scale), indicating favorable CNS penetration potential without the extreme lipophilicity that can lead to rapid metabolic turnover [1].

TPSA CNS MPO Blood-brain barrier Drug design

Structural Determinants of ABCG2 Transporter Interaction: Class-Level Evidence from Pyrazolo[1,5-a]pyrimidine Series

Published structure-activity relationship (SAR) studies on piperazine-substituted pyrazolo[1,5-a]pyrimidines demonstrate that a basic nitrogen at the 7-position piperazine is essential for ABCG2 antagonism, while the 5-position substituent modulates potency and selectivity over ABCB1 [1]. In the most extensively characterized congener (CID44640177, ML230), the 5-furanyl analog achieved an ABCG2 EC50 of 0.13 µM with 36-fold selectivity over ABCB1 (EC50 = 4.65 µM) . The title compound's 5-tert-butyl group is expected to confer distinct steric and electronic properties compared to the 5-furanyl or 5-methyl analogs, potentially altering both ABCG2 affinity and ABCB1 counter-selectivity, though direct experimental data for this specific compound are not currently available [1].

ABCG2 BCRP Multidrug resistance Efflux inhibition

Predicted Drug-Likeness and Rule-of-Five Compliance Versus Macrocyclic or High-Molecular-Weight Pyrazolo[1,5-a]pyrimidines

The title compound (MW 349.47 Da, H-bond acceptors 5, H-bond donors 0, rotatable bonds 3) fully complies with Lipinski's Rule of Five and exhibits zero Rule-of-Five violations, in contrast to many disclosed pyrazolo[1,5-a]pyrimidine kinase inhibitors that exceed MW 450 Da or possess >10 H-bond acceptors . Its moderate size and low flexibility make it suitable for fragment-based screening cascades, biophysical assay formats (SPR, TSA, NMR), and downstream lead optimization where molecular obesity must be avoided .

Drug-likeness Rule of Five Oral bioavailability Fragment-based screening

Recommended Procurement-Relevant Application Scenarios for 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899388-83-1)


Fragment-Based and Biophysical Screening Libraries Targeting Kinase or Transporter Proteins

With its low molecular weight (349 Da), full Rule-of-Five compliance, and moderate lipophilicity, this compound is an appropriate addition to fragment-screening collections intended for surface plasmon resonance (SPR), thermal shift assay (TSA), or ligand-observed NMR screening against ATP-binding cassette transporters or kinases [1]. The 4-methylpiperazine moiety provides a solubilizing handle for pH-dependent formulation, while the tert-butyl group offers a sensitive ¹H-NMR probe for binding detection.

ABCG2 Efflux Transporter SAR Expansion and Probe Development

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated validated activity against ABCG2 (BCRP), with piperazine substituents essential for transporter engagement [1]. This compound, bearing a 5-tert-butyl group absent from disclosed leads such as ML230, represents a structurally distinct tool compound for probing the steric and lipophilic tolerance of the ABCG2 binding pocket. Direct comparative profiling against the 5-furanyl (ML230), 5-methyl, and 5-cyclopropyl congeners could delineate the pharmacophore's 5-position requirements.

Computational Chemistry and Medicinal Chemistry Education

The compound's well-balanced physicochemical profile (LogP 2.58, TPSA 37 Ų, CNS MPO ~4.5–5.0) makes it an instructive case study for teaching multiparameter optimization concepts in academic or industrial medicinal chemistry training programs [1]. Its structural features—tert-butyl steric shielding, piperazine basicity, and phenyl π-stacking potential—illustrate multiple drug design principles in a single molecule.

Method Development for LC-MS/MS Quantification of Pyrazolo[1,5-a]pyrimidines

The compound's moderate retention (predicted LogD 2.93) and basic nitrogen site make it suitable as a reference standard for developing reversed-phase LC-MS/MS methods aimed at quantifying pyrazolo[1,5-a]pyrimidine derivatives in biological matrices. Its distinct mass (349.47 Da) and fragmentation pattern facilitate selective reaction monitoring (SRM) method setup.

Quote Request

Request a Quote for 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.